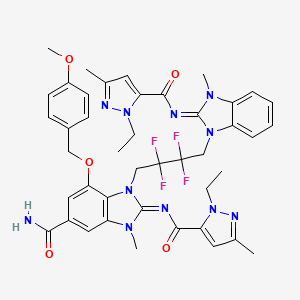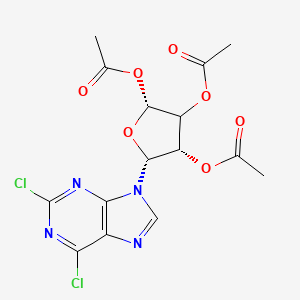
2,6-Dichloro-2',3',5'-triacetyl-purine riboside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside typically involves the acetylation of 2,6-dichloropurine riboside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization to obtain the final product in a solid form .
化学反応の分析
Types of Reactions
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Major Products
Substitution Reactions: The major products are the substituted purine ribosides.
Hydrolysis: The major product is 2,6-dichloropurine riboside.
科学的研究の応用
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cell cycle and DNA damage.
Medicine: Investigated for its antitumor activity, particularly in targeting lymphoid malignancies.
Industry: Potential use in the development of new pharmaceuticals.
作用機序
The compound exerts its effects primarily through the inhibition of DNA synthesis. It induces apoptosis (programmed cell death) in cancer cells by interfering with the replication process. The molecular targets include enzymes involved in DNA replication and repair pathways .
類似化合物との比較
Similar Compounds
- 2,6-Dichloropurine
- 2,6-Dichloro-9H-purine
- 2,6-Dichloro-7H-purine
Uniqueness
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside is unique due to its acetylated riboside structure, which enhances its solubility and cellular uptake compared to other similar compounds. This structural modification also contributes to its potent antitumor activity .
特性
分子式 |
C15H14Cl2N4O7 |
|---|---|
分子量 |
433.2 g/mol |
IUPAC名 |
[(2R,3S,5R)-4,5-diacetyloxy-2-(2,6-dichloropurin-9-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C15H14Cl2N4O7/c1-5(22)25-9-10(26-6(2)23)14(27-7(3)24)28-13(9)21-4-18-8-11(16)19-15(17)20-12(8)21/h4,9-10,13-14H,1-3H3/t9-,10?,13+,14-/m0/s1 |
InChIキー |
WISAOYKXUBOALH-GQIGNIDQSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OC(=O)C)OC(=O)C)N2C=NC3=C2N=C(N=C3Cl)Cl |
正規SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


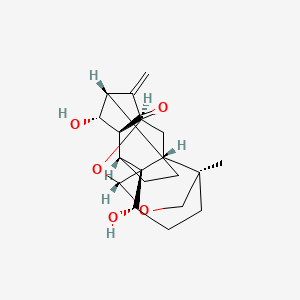
![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)


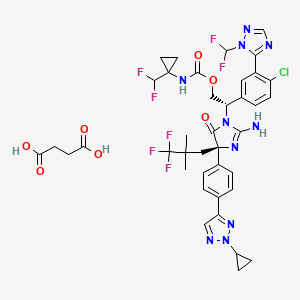
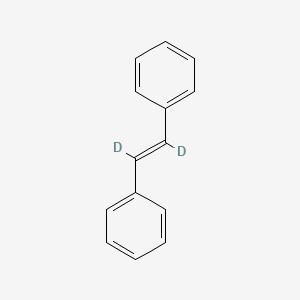
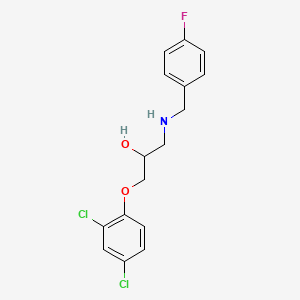



![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)

![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
